L-3,5-Diiodotyrosine ethyl ester hydrochloride
Overview
Description
L-3,5-Diiodotyrosine ethyl ester hydrochloride is a chemical compound with a molecular weight of 497.5 . It is a white solid that is typically stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of L-3,5-Diiodotyrosine ethyl ester hydrochloride involves the esterification of L-tyrosine with ethanolic hydrogen chloride . Additionally, it can be synthesized by directly iodinating tyrosine with iodine in the presence of sodium iodide in aqueous ethylamine, or in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide .Molecular Structure Analysis
The IUPAC name for this compound is ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate hydrochloride . The InChI code for this compound is 1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1 .Physical And Chemical Properties Analysis
L-3,5-Diiodotyrosine ethyl ester hydrochloride is a white solid with a melting point of 201-207°C .Scientific Research Applications
Corrosion Inhibition
Research on ethyl ester hydrochlorides of amino acids, such as the study conducted by Mazumder et al. (2018), has demonstrated their effectiveness as corrosion inhibitors. These compounds have shown high inhibition efficiency against mild steel corrosion in an acidic medium, suggesting a potential application of L-3,5-Diiodotyrosine ethyl ester hydrochloride in material protection and preservation if its properties align with those of studied compounds (Mazumder et al., 2018).
Coordination Polymers
In the field of coordination chemistry, compounds such as ethyl esters have been utilized as ligands to synthesize novel coordination polymers with unique structural properties. For instance, Hu et al. (2016) explored the use of isomeric compounds, acting as multi-dentate ligands, to react with transition-metal ions, leading to the formation of intricate coordination polymers (Hu et al., 2016).
Catalysis and Kinetics
The study of base hydrolysis of amino acid esters catalyzed by metal complexes, as investigated by Khalaf-Alla et al. (2017), provides insights into the catalytic activities and mechanisms involving ester compounds. Such research highlights the potential for exploring L-3,5-Diiodotyrosine ethyl ester hydrochloride in catalytic processes and kinetic studies of organic reactions (Khalaf-Alla et al., 2017).
Transport and Membrane Studies
Yahaya (2000) explored the use of hydrophobic fluid organosiloxanes, including ethyl esters, for the recovery of lactic acid and its ethyl ester from aqueous phases. This research points to the potential application of L-3,5-Diiodotyrosine ethyl ester hydrochloride in facilitated transport through membranes, highlighting its relevance in separation processes and membrane technology (Yahaya, 2000).
Safety And Hazards
properties
IUPAC Name |
ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBBOCVXEPIPBR-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClI2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224955 | |
Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-3,5-Diiodotyrosine ethyl ester hydrochloride | |
CAS RN |
74051-47-1 | |
Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-3,5-Diiodotyrosine ethyl ester HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIIODO-L-TYROSINE ETHYL ESTER HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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